molecular formula C11H11FO4 B13026233 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid

3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid

Cat. No.: B13026233
M. Wt: 226.20 g/mol
InChI Key: LHYUQLRLUIVKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a dioxane ring, which in turn is connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid typically involves the reaction of 4-fluorophenyl derivatives with dioxane intermediates under controlled conditions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the dioxane ring provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid is unique due to its combination of a fluorophenyl group and a dioxane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11FO4

Molecular Weight

226.20 g/mol

IUPAC Name

3-(4-fluorophenyl)-1,4-dioxane-2-carboxylic acid

InChI

InChI=1S/C11H11FO4/c12-8-3-1-7(2-4-8)9-10(11(13)14)16-6-5-15-9/h1-4,9-10H,5-6H2,(H,13,14)

InChI Key

LHYUQLRLUIVKFR-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(O1)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.